

An In-depth Technical Guide to N,N-Bis(2-chloroethyl)benzenemethanamine

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Compound of Interest

Compound Name: *N,N-Bis(2-chloroethyl)benzenemethanamine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)benzenemethanamine, also known as N-benzyl-bis(2-chloroethyl)amine, is a member of the nitrogen mustard family of compounds. Nitrogen mustards are potent bifunctional alkylating agents, a class of compounds that have been extensively studied for their cytotoxic properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for **N,N-Bis(2-chloroethyl)benzenemethanamine**.

The core structure of nitrogen mustards features a bis(2-chloroethyl)amino group, which is responsible for their high reactivity towards nucleophiles, most notably DNA. This reactivity forms the basis of their biological activity, including their application as research tools to study DNA damage and repair, and historically, the development of some of the earliest chemotherapeutic agents. **N,N-Bis(2-chloroethyl)benzenemethanamine** is a valuable compound for such studies due to the presence of the benzyl group, which modulates its lipophilicity and reactivity compared to simpler nitrogen mustards.

Chemical and Physical Properties

N,N-Bis(2-chloroethyl)benzenemethanamine is typically handled in its hydrochloride salt form, which enhances its stability and water solubility. The properties of both the free base and

the hydrochloride salt are summarized below.

| Property | Value | Reference |
|-------------------|---|---|
| Chemical Name | N,N-Bis(2-chloroethyl)benzenemethanamine | |
| Synonyms | N-benzyl-bis(2-chloroethyl)amine, Benzylbis(beta-chloroethyl)amine | [1] |
| CAS Number | 55-51-6 (free base), 10429-82-0 (hydrochloride) | [1] [2] |
| Molecular Formula | C ₁₁ H ₁₅ Cl ₂ N (free base), C ₁₁ H ₁₆ Cl ₃ N (hydrochloride) | [1] [2] |
| Molecular Weight | 232.15 g/mol (free base), 268.61 g/mol (hydrochloride) | [1] [2] |
| Melting Point | 148-150 °C (hydrochloride) | [3] |
| Boiling Point | 148-150 °C at 4 Torr (free base) | [4] |
| Density | 1.15 g/cm ³ (free base) | [5] |
| Solubility | Soluble in water (hydrochloride) | [6] |

Spectroscopic Data

The structural identification of **N,N-Bis(2-chloroethyl)benzenemethanamine** is confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Reference |
|---------------------|---|---------------------|
| ¹ H NMR | Data for the hydrochloride salt is available on PubChem. | [2] |
| ¹³ C NMR | Data for the related compound N-(2-chloroethyl)benzylamine hydrochloride is available on PubChem. | [7] |
| Mass Spectrometry | Mass spectra for the related compound bis(2-chloroethyl)amine are available. | [8] |
| IR Spectroscopy | FTIR data for the hydrochloride salt is available on PubChem. | [2] |

Synthesis

The synthesis of **N,N-Bis(2-chloroethyl)benzenemethanamine** hydrochloride is typically achieved through a two-step process starting from benzylamine.

Experimental Protocol: Synthesis of N,N-Bis(2-chloroethyl)benzenemethanamine Hydrochloride

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)benzylamine

- To a solution of benzylamine in a suitable solvent (e.g., ethanol), add two equivalents of ethylene oxide.
- The reaction is typically carried out at a slightly elevated temperature and pressure in a sealed reaction vessel.
- Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, the solvent is removed under reduced pressure to yield crude N,N-Bis(2-hydroxyethyl)benzylamine.
- The crude product can be purified by vacuum distillation.

Step 2: Chlorination of N,N-Bis(2-hydroxyethyl)benzylamine

- Dissolve the purified N,N-Bis(2-hydroxyethyl)benzylamine in an anhydrous chlorinated solvent such as dichloromethane or chloroform.
- Cool the solution in an ice bath.
- Slowly add a chlorinating agent, such as thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3), to the cooled solution with stirring. An excess of the chlorinating agent is typically used.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete conversion.
- Monitor the reaction by TLC or GC.
- After completion, carefully quench any remaining chlorinating agent by the slow addition of a suitable reagent (e.g., water or methanol) while cooling the reaction mixture.
- The solvent is then removed under reduced pressure.
- The resulting crude **N,N-Bis(2-chloroethyl)benzenemethanamine** hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Mechanism of Action: DNA Alkylation and Cellular Response

The biological activity of **N,N-Bis(2-chloroethyl)benzenemethanamine** stems from its ability to act as a bifunctional DNA alkylating agent.

Activation and DNA Adduct Formation

The mechanism is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, where the nitrogen atom displaces the chloride ion to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine and, to a lesser extent, the N3 position of adenine. This results in the formation of a mono-adduct.

The second 2-chloroethyl arm can then undergo the same intramolecular cyclization to form another aziridinium ion, which can then alkylate a second DNA base. This can result in the formation of either an intrastrand cross-link (linking two bases on the same DNA strand) or a more cytotoxic interstrand cross-link (linking bases on opposite DNA strands). Interstrand cross-links are particularly effective at inducing cell death as they physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription.

Mechanism of **N,N-Bis(2-chloroethyl)benzenemethanamine** activation and subsequent DNA alkylation.

DNA Damage Response (DDR) Pathway

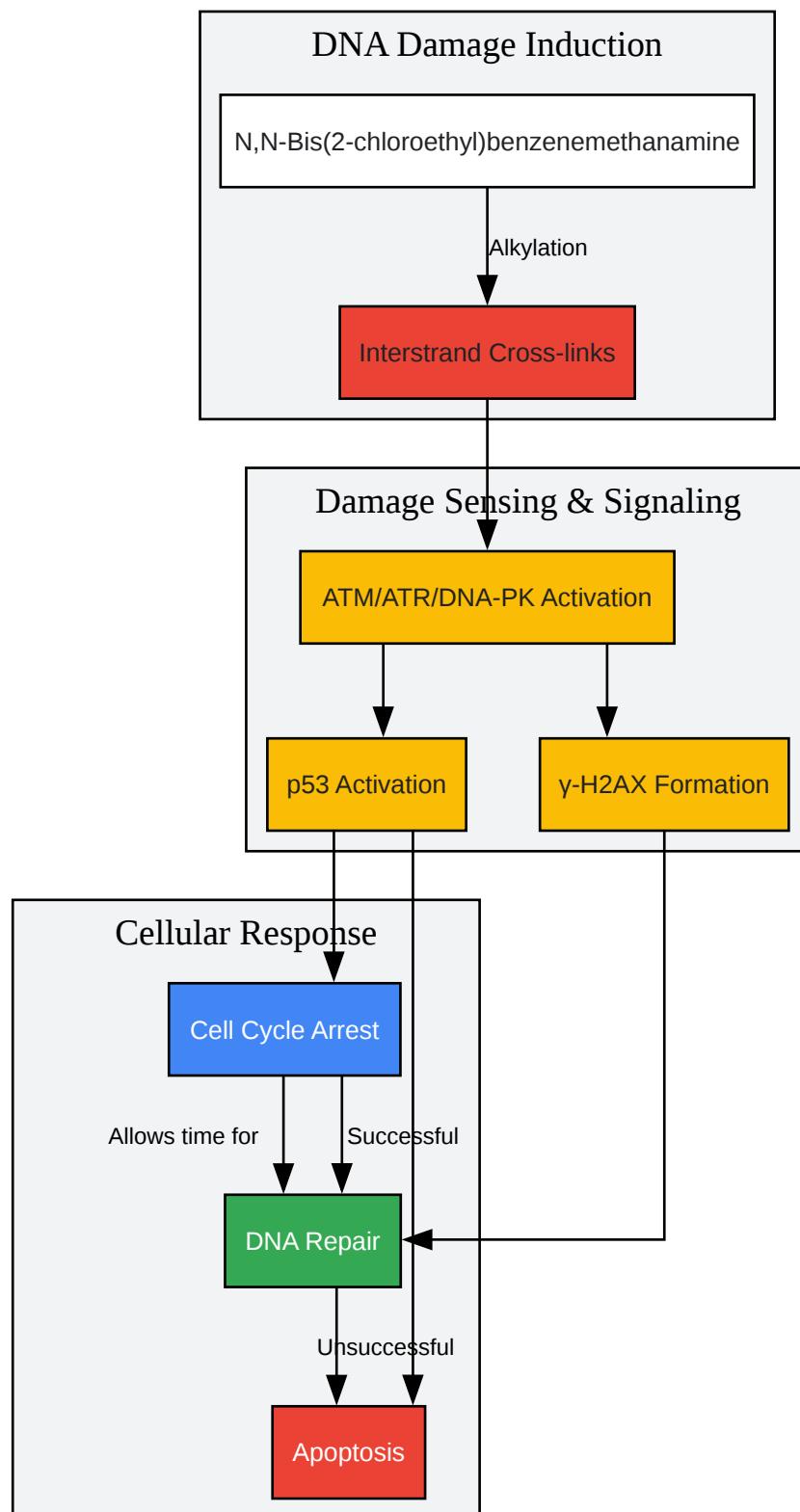
The formation of DNA adducts, particularly interstrand cross-links, triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR's primary functions are to halt the cell cycle to allow time for DNA repair and, if the damage is too extensive, to induce programmed cell death (apoptosis).

Key proteins in the DDR pathway that are activated in response to nitrogen mustard-induced DNA damage include:

- ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related): These are master kinases that sense DNA damage and initiate the signaling cascade.
- DNA-PK (DNA-dependent Protein Kinase): This is another key kinase involved in the repair of DNA double-strand breaks, which can arise as intermediates in the repair of interstrand cross-links.
- p53: A tumor suppressor protein that is stabilized and activated in response to DNA damage. Activated p53 can induce the expression of genes that lead to cell cycle arrest or apoptosis.

- H2AX: A histone variant that is rapidly phosphorylated at sites of DNA damage, serving as a beacon to recruit DNA repair proteins.

The activation of these pathways ultimately determines the fate of the cell. If the DNA damage can be efficiently repaired, the cell cycle can resume. However, if the damage is irreparable, the apoptotic pathway is initiated, leading to the elimination of the damaged cell.

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Simplified signaling pathway of the DNA Damage Response to nitrogen mustard-induced interstrand cross-links.

Experimental Protocols

The following are generalized protocols for assays commonly used to assess the biological effects of **N,N-Bis(2-chloroethyl)benzenemethanamine**.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- **N,N-Bis(2-chloroethyl)benzenemethanamine** hydrochloride stock solution (in a suitable solvent, e.g., DMSO or sterile PBS)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Compound Treatment: Prepare serial dilutions of **N,N-Bis(2-chloroethyl)benzenemethanamine** hydrochloride in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of

the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

- Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
- Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Alkaline Comet Assay for DNA Cross-links

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. The alkaline version can be adapted to detect interstrand cross-links.

Materials:

- Treated and control cells
- Low melting point agarose (LMPA)
- Normal melting point agarose (NMPA)
- Microscope slides

- Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
- Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
- Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
- DNA staining solution (e.g., SYBR Green or propidium iodide)
- Fluorescence microscope

Procedure:

- Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.
- Cell Encapsulation: Harvest a single-cell suspension of treated and control cells. Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
- Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as "nucleoids."
- Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
- Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C. Damaged DNA will migrate out of the nucleoid, forming a "comet tail." The presence of interstrand cross-links will reduce the migration of DNA.
- Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes.
- Staining: Stain the DNA by adding a few drops of the DNA staining solution to each slide.
- Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized image analysis software. A decrease in tail moment in treated cells

compared to cells treated with a known DNA damaging agent (like radiation) can indicate the presence of cross-links.

Quantitative Data

While specific IC_{50} values for **N,N-Bis(2-chloroethyl)benzenemethanamine** are not readily available in the public domain, the cytotoxicity of other nitrogen mustards has been extensively studied. For example, the IC_{50} values for melphalan and chlorambucil, two clinically used nitrogen mustards, can range from micromolar to sub-micromolar concentrations depending on the cancer cell line.^[9] It is expected that **N,N-Bis(2-chloroethyl)benzenemethanamine** would exhibit similar cytotoxic potency.

| Nitrogen Mustard | Cell Line | IC_{50} (μM) | Reference |
|--|----------------------------|-----------------------|-----------|
| Melphalan | MDA-MB-468 (Breast Cancer) | 48.7 | [9] |
| Chlorambucil | MDA-MB-468 (Breast Cancer) | 34.4 | [9] |
| Compound 5a (BFA-nitrogen mustard) | HL-60 (Leukemia) | 4.48 | [1] |
| Compound 5a (BFA-nitrogen mustard) | PC-3 (Prostate Cancer) | 9.37 | [1] |
| Compound 9c (mustard-evodiamine hybrid) | HL-60 (Leukemia) | 0.50 | [1] |

Note: The table presents IC_{50} values for related nitrogen mustard compounds to provide a context for the expected potency.

Conclusion

N,N-Bis(2-chloroethyl)benzenemethanamine is a classic example of a nitrogen mustard alkylating agent. Its ability to form DNA adducts and interstrand cross-links makes it a valuable tool for research in DNA damage and repair, as well as in the preliminary stages of drug development. This technical guide has provided an overview of its chemical properties,

synthesis, mechanism of action, and key experimental protocols for its study. Researchers and drug development professionals can utilize this information to further investigate the potential applications and biological effects of this and related compounds. As with all nitrogen mustards, appropriate safety precautions should be strictly followed when handling this compound due to its hazardous nature.

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